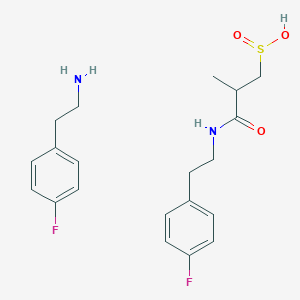
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FPEA and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of FPEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FPEA has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation, which may contribute to its antioxidant properties. FPEA also appears to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain.
Efectos Bioquímicos Y Fisiológicos
FPEA has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been shown to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain. Additionally, FPEA has been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPEA in lab experiments include its potent antioxidant properties, its neuroprotective effect, and its potential use in the treatment of various diseases. However, the limitations of using FPEA in lab experiments include the complex synthesis process, the potential for toxicity at high doses, and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research related to FPEA. Some possible areas of focus include further studies related to its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies may be needed to determine the optimal dosage and administration of FPEA for various therapeutic applications.
Métodos De Síntesis
The synthesis of FPEA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride, followed by the addition of 2-(4-fluorophenyl)ethylamine and sodium sulfinate. The resulting product is then reacted with 4-fluorobenzeneethanamine to produce FPEA. The synthesis of FPEA is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
FPEA has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
171359-21-0 |
|---|---|
Nombre del producto |
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine |
Fórmula molecular |
C20H26F2N2O3S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2 |
Clave InChI |
INKDWTMNPHLMEL-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
SMILES canónico |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Sinónimos |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



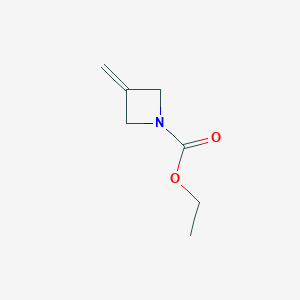
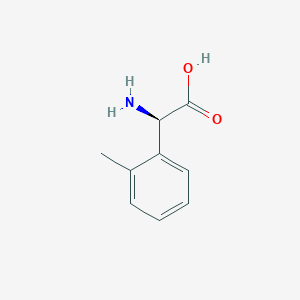
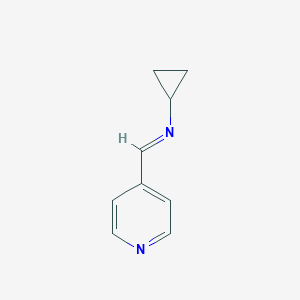
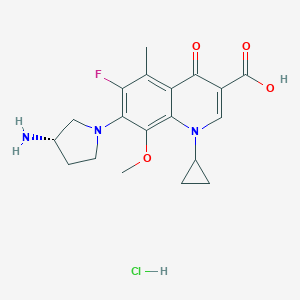
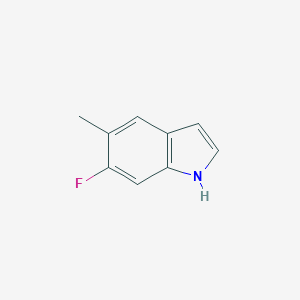
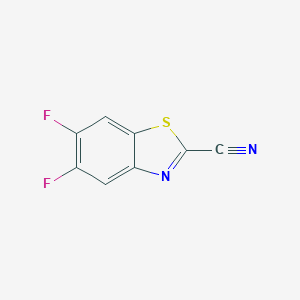
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
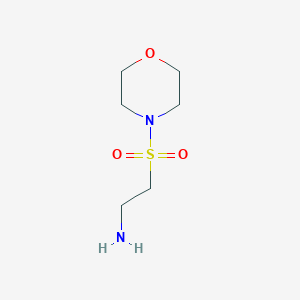
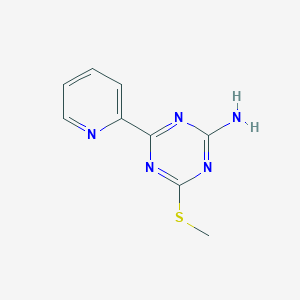
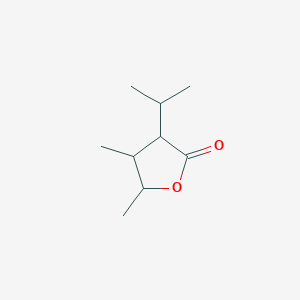
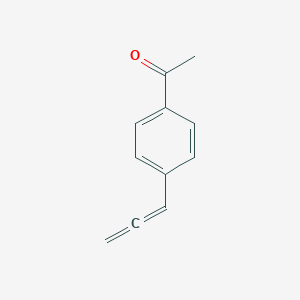
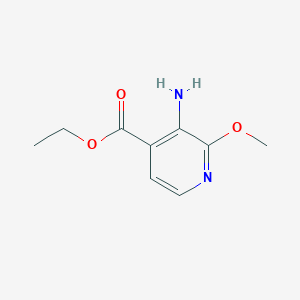
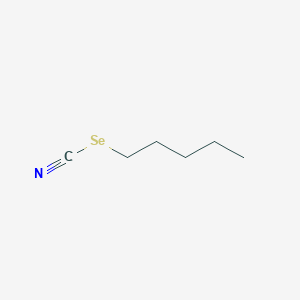
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)